N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of pyridine, indazole, and thiophene moieties
Mechanism of Action
Target of action
The compound contains a thiophene and an indazole ring. Compounds containing these structures are known to interact with various biological targets, including enzymes and receptors .
Mode of action
The mode of action would depend on the specific target the compound interacts with. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite .
Biochemical pathways
Depending on the specific target, the compound could affect various biochemical pathways. For instance, if the target is involved in inflammatory responses, the compound could potentially have anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure and the route of administration. For instance, the presence of the sulfonamide group might influence its solubility and absorption .
Result of action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anti-inflammatory effects, it could potentially reduce symptoms in conditions associated with inflammation .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the indazole core: This can be achieved by cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Attachment of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling.
Introduction of the thiophene sulfonamide group: This can be done through sulfonation reactions followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like Tipepidine and Tioconazole.
Indazole derivatives: Compounds such as Nocodazole and Benzimidazole.
Pyridine derivatives: Compounds like Nicotinamide and Pyridoxine.
Uniqueness
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological and chemical properties not found in simpler analogs
Properties
IUPAC Name |
N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-26(24,17-6-3-13-25-17)20-11-12-22-16-5-2-1-4-15(16)18(21-22)14-7-9-19-10-8-14/h3,6-10,13,20H,1-2,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCPOSQGIKCPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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